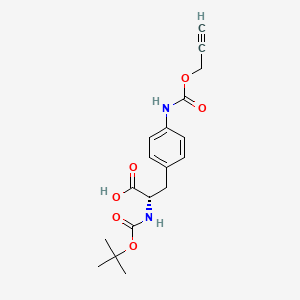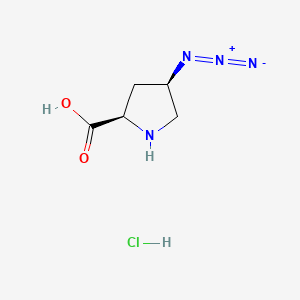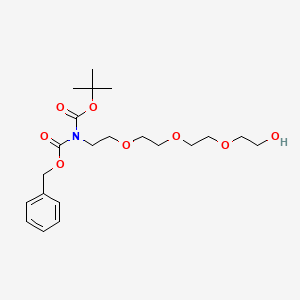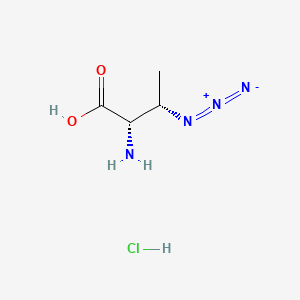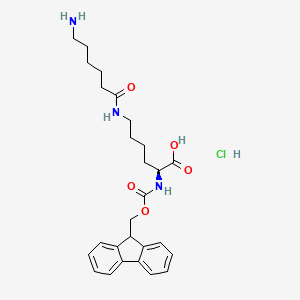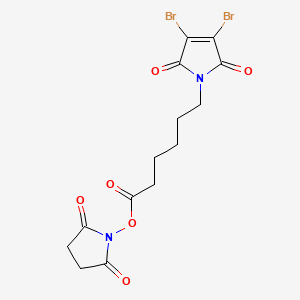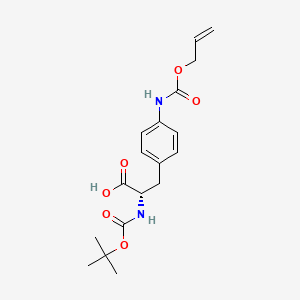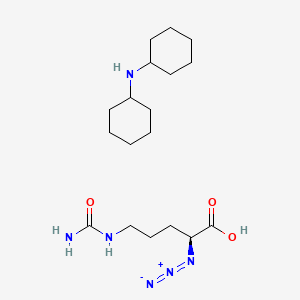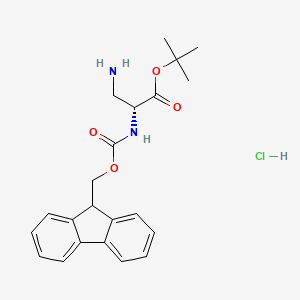
Fmoc-D-Dap-OtBu HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Dap-OtBu HCl: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of the amino acid 2,3-diaminopropanoic acid, which is protected by the fluorenylmethyloxycarbonyl group at the amino terminus and the tert-butyl group at the carboxyl terminus. The hydrochloride salt form enhances its solubility and stability. This compound is widely used in solid-phase peptide synthesis due to its ability to protect functional groups during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dap-OtBu HCl involves several steps:
Protection of the Amino Group: The amino group of 2,3-diaminopropanoic acid is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
Protection of the Carboxyl Group: The carboxyl group is protected by reacting with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid.
Formation of the Hydrochloride Salt: The final product is converted into its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2,3-diaminopropanoic acid are subjected to protection reactions using industrial-grade reagents and solvents.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for use in peptide synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: Fmoc-D-Dap-OtBu HCl undergoes deprotection reactions to remove the fluorenylmethyloxycarbonyl and tert-butyl protecting groups.
Substitution Reactions: The compound can participate in substitution reactions where the protected amino group is replaced by other functional groups.
Common Reagents and Conditions:
Piperidine: Used for the removal of the fluorenylmethyloxycarbonyl group.
Trifluoroacetic Acid: Used for the removal of the tert-butyl group.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-D-Dap-OtBu HCl is extensively used in solid-phase peptide synthesis, which is a fundamental technique in the field of organic chemistry .
Biology: In biological research, this compound is used to synthesize peptides that are crucial for studying protein functions and interactions .
Medicine: In medicinal chemistry, it is used to develop peptide-based drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of Fmoc-D-Dap-OtBu HCl involves the protection and deprotection of functional groups during peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group, preventing unwanted reactions, while the tert-butyl group protects the carboxyl group . During the synthesis process, these protecting groups are selectively removed to allow the formation of peptide bonds .
Comparación Con Compuestos Similares
Fmoc-Lys-OtBu: Similar to Fmoc-D-Dap-OtBu HCl, this compound is used in peptide synthesis but has a different amino acid backbone.
Fmoc-Orn-OtBu: Another similar compound used in peptide synthesis with a different amino acid backbone.
Uniqueness: this compound is unique due to its specific amino acid backbone, which provides distinct properties and reactivity compared to other Fmoc-protected amino acids . This uniqueness makes it particularly useful in synthesizing peptides with specific structural and functional characteristics.
Propiedades
IUPAC Name |
tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBNGRFPZAWXOM-FSRHSHDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
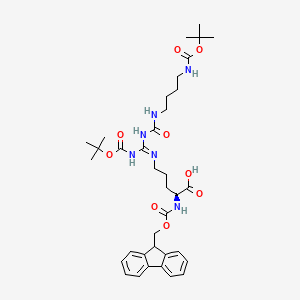
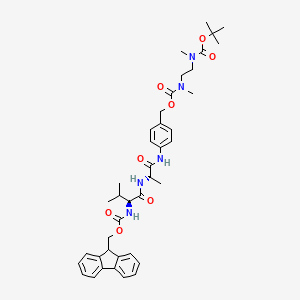
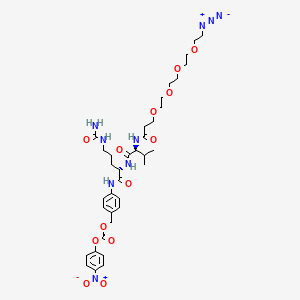
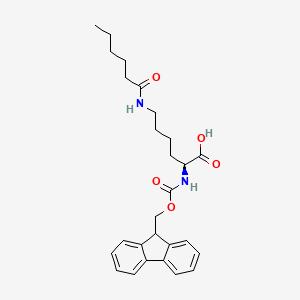
![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)
